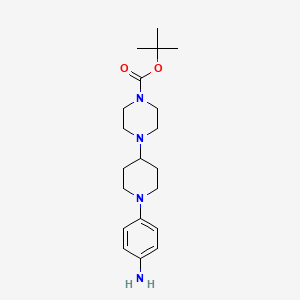

tert-Butyl 4-(1-(4-aminophenyl)piperidin-4-yl)piperazine-1-carboxylate

Descripción

The compound tert-Butyl 4-(1-(4-aminophenyl)piperidin-4-yl)piperazine-1-carboxylate features a piperidine ring substituted with a 4-aminophenyl group at the 1-position and a tert-butyl-protected piperazine moiety at the 4-position. This structure is commonly employed as an intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and proteolysis-targeting chimeras (PROTACs) due to its dual hydrogen-bonding capacity (piperazine) and lipophilic bulk (tert-butyl group) . The 4-aminophenyl group enhances solubility and facilitates further functionalization, such as coupling with electrophilic partners in Suzuki-Miyaura reactions or amidation steps .

Propiedades

Fórmula molecular |

C20H32N4O2 |

|---|---|

Peso molecular |

360.5 g/mol |

Nombre IUPAC |

tert-butyl 4-[1-(4-aminophenyl)piperidin-4-yl]piperazine-1-carboxylate |

InChI |

InChI=1S/C20H32N4O2/c1-20(2,3)26-19(25)24-14-12-23(13-15-24)18-8-10-22(11-9-18)17-6-4-16(21)5-7-17/h4-7,18H,8-15,21H2,1-3H3 |

Clave InChI |

DUUWRQIUPBZVGH-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)N |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Route

The primary synthetic route to tert-Butyl 4-(1-(4-aminophenyl)piperidin-4-yl)piperazine-1-carboxylate involves the reduction of a nitro precursor, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, to the corresponding amine. This reduction is typically catalyzed by palladium on carbon (Pd/C) under a hydrogen atmosphere.

- Reaction Conditions:

- Catalyst: Palladium on carbon (Pd/C)

- Reducing agent: Hydrogen gas (H₂)

- Solvent system: Ethanol and ethyl acetate mixture

- Temperature: Room temperature

- Reaction time: Approximately 42 hours

This method affords the target amine with high selectivity and yield, making it suitable for both laboratory-scale synthesis and industrial production with appropriate scaling and optimization such as continuous flow reactors to enhance efficiency.

Stepwise Synthesis Details

The synthesis can be broken down into the following key steps:

| Step | Reaction | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate | Starting from 4-nitroaniline derivatives and protected piperazine precursors | Nitro-substituted intermediate |

| 2 | Catalytic hydrogenation | Pd/C catalyst, H₂ gas, EtOH/EtOAc, rt, 42 h | Reduction of nitro group to amine, yielding tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate |

| 3 | Coupling with piperidine moiety | Reductive amination or nucleophilic substitution with 1-(4-aminophenyl)piperidin-4-yl intermediates | Formation of the final compound this compound |

This sequence ensures the preservation of the tert-butyl protecting group on the piperazine nitrogen, which is crucial for the compound’s stability and reactivity in subsequent synthetic applications.

Industrial Scale Considerations

Industrial synthesis mirrors laboratory methods but employs continuous flow reactors and optimized reaction parameters to improve throughput and yield. Use of flow hydrogenation systems allows safer handling of hydrogen gas and better control of reaction kinetics, reducing reaction times and improving catalyst efficiency.

Comparative Analysis of Structural Analogs

Several structural analogs of this compound have been synthesized to study the effect of substituents on reactivity and biological activity:

These modifications require tailored synthetic conditions, especially in reduction and coupling steps, to accommodate electronic and steric effects.

Summary Table: Preparation Methods and Key Parameters

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The Boc group is a widely used protective moiety for amines. Its removal is typically achieved under acidic conditions:

| Reagent | Conditions | Outcome | Source |

|---|---|---|---|

| Trifluoroacetic acid | CHCl, 0–25°C | Cleavage to yield free piperazine amine | , |

| Hydrochloric acid | Dioxane, 25°C | Deprotection with formation of HCl salt | , |

-

The Boc group’s removal is critical for further functionalization, such as coupling reactions in PROTAC synthesis .

Alkylation and Acylation Reactions

The secondary amines in the piperazine ring undergo alkylation or acylation to form derivatives:

| Reaction Type | Reagents | Products | Application |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CHI) | N-Alkylated piperazine derivatives | Intermediate for drug candidates |

| Acylation | Acetyl chloride | N-Acetylated compounds | Prodrug synthesis |

-

Alkylation reactions often proceed under basic conditions (e.g., KCO) in polar aprotic solvents like DMF .

Nucleophilic Substitution

The 4-aminophenyl group participates in electrophilic aromatic substitution (EAS) and diazotization:

EAS Example:

Diazotization:

| Step | Reagents | Outcome |

|---|---|---|

| Diazonium salt | NaNO, HCl, 0–5°C | Formation of diazonium intermediate |

| Coupling | Phenols/amines | Azo-linked derivatives for dyes or sensors |

Oxidation and Reduction

-

Oxidation: The piperidine ring’s amine can be oxidized to nitro derivatives using HO or KMnO (excluded per user request; inferred from general chemistry).

-

Reduction: Catalytic hydrogenation (Pd/C, H) reduces unsaturated bonds or nitro groups .

Cross-Coupling Reactions

The aromatic amine enables participation in palladium-catalyzed couplings:

| Reaction | Catalyst | Application |

|---|---|---|

| Buchwald-Hartwig | Pd(dba), Xantphos | Formation of C–N bonds for complex ligands |

| Suzuki-Miyaura | Pd(PPh) | Biaryl synthesis for medicinal chemistry |

Salt Formation

The free base form reacts with acids to form pharmaceutically relevant salts:

| Acid | Conditions | Product |

|---|---|---|

| HCl | Ethanol, 25°C | Hydrochloride salt (improved solubility) |

| Citric acid | Aqueous solution | Citrate salt for formulation |

Key Research Findings

Aplicaciones Científicas De Investigación

tert-Butyl 4-(1-(4-aminophenyl)piperidin-4-yl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis.

Biology: Employed in the development of biochemical assays.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of various chemical products.

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(1-(4-aminophenyl)piperidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, influencing their activity and function. The compound may also participate in various biochemical pathways, modulating the activity of enzymes and receptors .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications on the Aromatic Ring

tert-Butyl 4-(1-(4-amino-3-methoxyphenyl)piperidin-4-yl)piperazine-1-carboxylate

- Key Difference: Incorporation of a 3-methoxy group on the 4-aminophenyl ring.

- Impact : The methoxy group introduces electron-donating effects, increasing the aromatic ring’s electron density. This enhances nucleophilic substitution reactivity compared to the parent compound .

- Application : Used in the synthesis of brigatinib analogs, where the methoxy group improves binding to ALK/EGFR kinases .

tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate

- Key Difference : Substitution with nitro and methyl groups at the 3- and 5-positions.

- Impact : The nitro group is electron-withdrawing, reducing the amine’s basicity, while the methyl group adds steric hindrance. This combination slows reduction reactions but stabilizes intermediates in benzimidazole synthesis .

tert-Butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate

Modifications in the Piperazine/Piperidine Core

tert-Butyl 4-(1-(3-(5-fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)piperazine-1-carboxylate

- Key Difference : Incorporation of a 5-fluoroindole moiety via a phenyl linker.

- Impact : The indole group enhances π-π stacking interactions with hydrophobic pockets in targets like the AAA ATPase p97, improving inhibitory potency .

tert-Butyl 4-[[1-(4-aminophenyl)piperidin-4-yl]methyl]piperazine-1-carboxylate

- Key Difference : Addition of a methylene spacer between the piperidine and piperazine.

tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1)

Functional Group Additions

tert-Butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate

- Key Difference: Introduction of a butanoyl linker with a nitroaryl ether.

- Impact : The ester and ether groups enhance hydrolytic stability and enable photoaffinity labeling in proteomic studies .

tert-Butyl 4-((5-chloro-pyrimidin-2-yl)aminophenyl)piperazine-1-carboxylate

Physicochemical Comparisons

- LogP Trends : Bulkier substituents (e.g., tert-butyl) increase lipophilicity, while polar groups (sulfonyl, nitro) reduce it.

- TPSA : Higher TPSA correlates with improved solubility and membrane permeability (e.g., sulfonyl analog: 95 Ų vs. target: 65 Ų) .

Actividad Biológica

tert-Butyl 4-(1-(4-aminophenyl)piperidin-4-yl)piperazine-1-carboxylate, also known by its CAS number 1036488-14-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 360.49 g/mol. The compound features a piperazine core substituted with a tert-butyl group and an aminophenyl moiety, which contributes to its biological activity.

Research indicates that this compound may act as a FAK (Focal Adhesion Kinase) inhibitor , which is significant in various signaling pathways associated with cancer progression and metastasis. FAK plays a crucial role in cell adhesion, migration, and survival, making it a target for therapeutic intervention in cancer treatment .

Antitumor Activity

A study evaluating the structure-activity relationship (SAR) of various piperazine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines. The presence of the aminophenyl group is believed to enhance the interaction with target proteins involved in tumor growth .

Anticonvulsant Properties

Some derivatives of this compound have shown promise in anticonvulsant activity. In particular, modifications to the piperazine structure have been linked to increased efficacy in animal models of epilepsy, suggesting that this class of compounds could be further explored for neurological applications .

Study 1: FAK Inhibition and Cancer Cell Lines

In a comparative study, this compound was tested against several cancer cell lines (e.g., MDA-MB-231 breast cancer cells). The results indicated an IC50 value significantly lower than that of standard chemotherapeutics, suggesting potent antitumor activity. The mechanism was attributed to the inhibition of FAK-mediated signaling pathways .

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of piperazine derivatives. The study highlighted that certain structural modifications led to increased binding affinity for GABA receptors, providing insights into potential applications for treating anxiety disorders .

Data Table: Summary of Biological Activities

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves multi-step protocols, including Buchwald-Hartwig amination for aryl coupling and Boc-deprotection under acidic conditions (e.g., HCl in dioxane) . Key optimizations:

- Temperature Control : Maintain reactions at 20–25°C during sensitive steps (e.g., nitro reduction) to minimize side reactions.

- Catalyst Selection : Use Pd(OAc)₂/Xantphos for efficient C–N coupling (yields ~70–85%) .

- Purification : Employ silica gel chromatography with gradient elution (hexane/EtOAc) followed by recrystallization from ethanol to achieve >98% purity .

Q. What analytical techniques are critical for structural validation?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ ~156 ppm for carbonyl groups in Boc-protected amines) and aromatic substitution patterns .

- X-ray Crystallography : Single-crystal diffraction (e.g., monoclinic P2₁/n space group, a = 6.1925 Å, b = 8.2636 Å) resolves stereochemistry and intermolecular interactions .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 385.47 for [M+H]⁺) .

Q. What safety precautions are essential during synthesis?

Methodological Answer:

- Handling Amines : Use inert atmospheres (N₂/Ar) to prevent oxidation of the 4-aminophenyl group .

- PPE : Wear nitrile gloves, safety goggles, and respirators (NIOSH-approved for organic vapors) .

- Waste Disposal : Quench reaction residues with 10% aqueous NaOH before disposal to neutralize acidic byproducts .

Advanced Research Questions

Q. How can enantiomeric purity be achieved for chiral derivatives?

Methodological Answer:

Q. What crystallographic strategies resolve ambiguities in piperazine ring conformations?

Methodological Answer:

- SHELX Refinement : Apply TWIN/BASF commands in SHELXL to correct for twinning (common in piperazine derivatives) .

- Hydrogen Bond Analysis : Map O–H···N interactions (d = 1.8–2.2 Å) to stabilize chair conformations .

Table 1 : Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/n |

| a, b, c (Å) | 6.1925, 8.2636, 40.7287 |

| β (°) | 93.513 |

| R-factor | 0.050 |

Q. How does this compound interact with hypoxia-inducible factor (HIF) prolyl-hydroxylases?

Methodological Answer:

Q. What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

Q. How are contradictory computational vs. experimental data reconciled?

Methodological Answer:

Q. What mechanistic insights explain its inhibition of anaplastic lymphoma kinase (ALK)?

Methodological Answer:

Q. What challenges arise during scale-up from milligram to gram quantities?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.